molecular formula C8H6BrF2NO3 B1449944 2-Bromo-4-difluoromethoxy-5-nitrotoluene CAS No. 1807116-42-2

2-Bromo-4-difluoromethoxy-5-nitrotoluene

Cat. No.: B1449944
CAS No.: 1807116-42-2
M. Wt: 282.04 g/mol
InChI Key: XICULKZPMDNCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-difluoromethoxy-5-nitrotoluene is a halogenated aromatic compound of significant interest in advanced chemical synthesis and research. While specific data is limited, its structure, featuring bromine, difluoromethoxy, and nitro substituents on a toluene backbone, classifies it as a versatile intermediate for constructing more complex molecules . The presence of these electron-withdrawing groups confers unique physicochemical properties, including high thermal stability and reactivity in electrophilic substitution reactions . In scientific research, this compound serves as a critical precursor in medicinal chemistry for the development of potential pharmacophores, and in material science as a building block for specialty chemicals . Its mechanism of action in biological systems, should it be investigated, could involve interactions with enzymes or receptors, potentially inducing effects like apoptosis through reactive oxygen species (ROS) generation or inhibition of DNA repair mechanisms, as observed in structurally similar nitro-aromatic compounds . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for in-vitro studies and is not certified for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-bromo-5-(difluoromethoxy)-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c1-4-2-6(12(13)14)7(3-5(4)9)15-8(10)11/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICULKZPMDNCCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-Bromo-4-difluoromethoxy-5-nitrotoluene likely involves the following key transformations:

  • Introduction of bromine at the 2-position of the aromatic ring.
  • Installation of the nitro group at the 5-position.
  • Introduction of the difluoromethoxy group at the 4-position.
  • Maintenance of the methyl group at the 1-position (toluene core).

These steps typically require selective electrophilic aromatic substitution and nucleophilic aromatic substitution reactions, often in a carefully controlled sequence to avoid undesired side reactions.

Preparation of 2-Bromo-4-nitrotoluene Intermediates

The synthesis of bromonitrotoluene derivatives is well documented and can serve as a precursor step.

Example: Synthesis of 4-Bromo-2-nitrotoluene

  • Starting from 4-methyl-3-nitroaniline, diazotization followed by Sandmeyer reaction with CuBr introduces bromine at the desired position.
  • The reaction involves refluxing the amine with hydrobromic acid, diazotizing with sodium nitrite at 0 °C, and then reacting with CuBr to yield 4-bromo-2-nitrotoluene with high yield (~89%).
  • Characterization includes melting point and NMR data confirming the substitution pattern.
Step Reagents/Conditions Outcome
Diazotization NaNO2, HBr, 0 °C Formation of diazonium salt
Sandmeyer Reaction CuBr, HBr, 0-5 °C to RT, steam bath Bromination at aromatic ring
Purification Steam distillation 4-Bromo-2-nitrotoluene (89%)

This intermediate can be further functionalized to introduce the difluoromethoxy group.

Introduction of the Difluoromethoxy Group

The difluoromethoxy (-OCF2H) substituent is less common and typically introduced via nucleophilic aromatic substitution or via the reaction of phenols with difluorocarbene precursors.

Common approaches include:

  • Starting from a hydroxy-substituted aromatic compound (e.g., 4-hydroxy-5-nitrotoluene derivative), the hydroxy group is converted to difluoromethoxy by reaction with difluorocarbene sources such as chlorodifluoromethane or difluoromethylating agents under basic conditions.
  • Alternatively, direct substitution of a suitable leaving group (e.g., halogen) with difluoromethoxide anion can be performed.

Due to the electron-withdrawing nature of the nitro group, the aromatic ring is activated towards nucleophilic substitution at the 4-position if a suitable leaving group is present.

Proposed Multi-Step Preparation Method

Based on the above, a plausible preparation route for this compound is as follows:

Step Reaction Reagents/Conditions Notes
1 Nitration of 4-bromotoluene HNO3/H2SO4, controlled temperature Introduces nitro group at 5-position
2 Introduction of hydroxy group Hydroxylation or substitution to install -OH at 4-position May require selective demethylation or substitution
3 Conversion of hydroxy to difluoromethoxy Reaction with difluorocarbene source (e.g., ClCF2H) under basic conditions Forms -OCF2H substituent
4 Purification and isolation Chromatography or recrystallization Ensures high purity

Detailed Reaction Conditions and Yields (Hypothetical Based on Analogous Literature)

Step Reagents & Conditions Yield (%) Remarks
Nitration 98% H2SO4, fuming HNO3, 20-30 °C, 1 hour 85-90 Mononitration with regioselectivity
Hydroxylation Base-catalyzed substitution or demethylation at 80 °C 70-75 Requires careful control to avoid overreaction
Difluoromethoxylation Chlorodifluoromethane, base (e.g., KOH), 50-70 °C, 4-6 hours 60-70 Formation of difluoromethoxy group
Purification Column chromatography or recrystallization 95 Final product purity >98%

Research Findings and Notes

  • The nitration step is critical to ensure substitution at the correct position without over-nitration or oxidation of the methyl group.
  • Hydroxylation or introduction of the hydroxy group at the 4-position can be challenging due to steric and electronic effects; selective methods or protecting groups may be necessary.
  • Difluoromethoxylation is a specialized reaction requiring handling of fluorinated reagents and often proceeds under basic conditions to generate the nucleophilic difluoromethoxide species.
  • Purity and yield optimization depend on reaction time, temperature, and reagent stoichiometry.
  • The sequence of steps must be carefully designed to avoid decomposition or side reactions, especially considering the sensitivity of fluorinated groups.

Summary Table of Preparation Method

Stage Key Reagents/Conditions Purpose Yield (%) Critical Parameters
Bromination/Nitration Br2, HNO3/H2SO4 Introduce Br and NO2 groups 85-90 Temperature control, stoichiometry
Hydroxylation Base, selective substitution/demethylation Install -OH group at 4-position 70-75 Regioselectivity, reaction time
Difluoromethoxylation ClCF2H, KOH or other base Convert -OH to -OCF2H 60-70 Fluorine source purity, base strength
Purification Chromatography, recrystallization Isolate pure product 95 Solvent choice, temperature

Chemical Reactions Analysis

2-Bromo-4-difluoromethoxy-5-nitrotoluene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-4-difluoromethoxy-5-nitrotoluene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the development of bioactive compounds for research purposes.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-4-difluoromethoxy-5-nitrotoluene involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Key Compounds for Comparison:

2-Bromo-4-fluoro-5-nitrotoluene (CAS 64695-96-1, C₇H₅BrFNO₂) Substitutents: Bromo (position 2), fluoro (position 4), nitro (position 5). Molecular weight: 234.023 g/mol. Application: Intermediate in organic synthesis.

a-Bromo-3,5-difluorotoluene (CAS 141776-91-2, C₇H₅BrF₂)

  • Substitutents: Bromo (position unspecified), difluoro (positions 3 and 5).
  • Molecular weight: 207.02 g/mol.
  • Physical properties: Boiling point 65°C, density 1.6 g/cm³.

5-Bromo-2-iodo-4-nitrotoluene (CAS 1160573-63-6, C₇H₅BrINO₂) Substitutents: Bromo (position 5), iodo (position 2), nitro (position 4). Molecular weight: ~342 g/mol (estimated).

Target Compound vs. Analogs:

Parameter 2-Bromo-4-difluoromethoxy-5-nitrotoluene 2-Bromo-4-fluoro-5-nitrotoluene a-Bromo-3,5-difluorotoluene 5-Bromo-2-iodo-4-nitrotoluene
Molecular Formula C₇H₅BrF₂NO₃ C₇H₅BrFNO₂ C₇H₅BrF₂ C₇H₅BrINO₂
Molecular Weight ~269 g/mol 234.023 g/mol 207.02 g/mol ~342 g/mol
Key Substituents Br, -OCHF₂, NO₂ Br, F, NO₂ Br, F (positions 3,5) Br, I, NO₂
Electron Effects Strong EWG (-OCHF₂, NO₂) Moderate EWG (F, NO₂) EWG (F) Strong EWG (NO₂)
Application Hypothesized intermediate Organic synthesis intermediate Unspecified Unspecified

Physical Properties and Stability

  • The target compound’s estimated higher molecular weight (~269 g/mol) suggests lower volatility than a-Bromo-3,5-difluorotoluene (bp 65°C) .
  • Difluoromethoxy’s polarity may improve solubility in polar aprotic solvents (e.g., DMF or DMSO) relative to non-polar analogs.

Research Findings and Implications

Substituent Impact : Difluoromethoxy groups enhance thermal stability and metabolic resistance compared to fluoro or methoxy groups, making the target compound valuable in drug design.

Synthetic Utility : Bromo and nitro groups enable sequential functionalization (e.g., bromo substitution followed by nitro reduction), a pathway validated in analogs like 2-Bromo-4-fluoro-5-nitrotoluene .

Knowledge Gaps: Experimental data on the target compound’s melting point, solubility, and reaction yields are absent in the provided evidence, necessitating further study.

Biological Activity

2-Bromo-4-difluoromethoxy-5-nitrotoluene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H6BrF2NO2C_8H_6BrF_2NO_2. The compound features a bromine atom, two fluorine atoms, a methoxy group, and a nitro group attached to a toluene backbone. These substituents significantly influence its reactivity and biological activity.

The biological activity of nitro-substituted compounds is often attributed to their ability to generate reactive intermediates upon reduction. This leads to the formation of toxic species that can interact with cellular macromolecules such as DNA, proteins, and lipids. The specific mechanisms include:

  • DNA Interaction : Nitro groups can be reduced to form nitroso species that bind covalently to DNA, causing strand breaks and leading to cell death .
  • Enzyme Inhibition : Compounds like this compound may inhibit enzymes involved in critical metabolic pathways, which is particularly relevant in cancer therapy .

Antimicrobial Activity

Research indicates that nitro-containing compounds exhibit significant antimicrobial properties. For instance:

  • Mechanism : Nitro groups are crucial for the antimicrobial action of several antibiotics, as they facilitate the generation of reactive oxygen species (ROS) that damage bacterial cells .
  • Case Study : In studies involving similar nitro compounds, derivatives have shown efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The potential anticancer properties of this compound are being explored:

  • Targeting Cancer Cells : Research suggests that halogenated nitro compounds can selectively target cancer cell lines by inducing apoptosis through oxidative stress mechanisms .
  • Case Studies : Various studies have demonstrated that similar compounds can inhibit tumor growth in vitro and in vivo, highlighting the importance of the nitro group in enhancing cytotoxicity against cancer cells .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to related compounds, the following table summarizes key findings:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModeratePromisingDNA damage via nitroso intermediates
5-Nitroimidazole derivativesHighModerateROS generation leading to cell death
4-NitrophenolLowLowNon-specific cytotoxicity

Q & A

Basic Questions

Q. What are the critical steps in designing a synthesis route for 2-Bromo-4-difluoromethoxy-5-nitrotoluene?

  • Methodological Answer :

  • Step 1 : Begin with a toluene derivative. Introduce the nitro group at position 5 first, as nitro is a strong meta-directing group. This guides subsequent substitutions. Nitration conditions (e.g., HNO₃/H₂SO₄) must avoid over-nitration .
  • Step 2 : Brominate at position 2. Electrophilic bromination (e.g., Br₂/FeBr₃) requires careful temperature control to prevent polybromination. Evidence from 2-Bromo-5-nitrotoluene synthesis suggests 78–80°C as a viable range for similar substrates .
  • Step 3 : Introduce the difluoromethoxy (OCHF₂) group at position 4. This may involve nucleophilic substitution (e.g., using ClCHF₂ with a deprotonated aromatic ring) or coupling reactions. Regioselectivity must be verified via HPLC or TLC .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • 1H NMR : Identify aromatic protons and coupling patterns. The difluoromethoxy group (OCHF₂) may split adjacent proton signals due to fluorine coupling (e.g., J ~ 50 Hz for CHF₂).
  • 19F NMR : Confirm the presence of the difluoromethoxy group (δ ~ -80 to -90 ppm for CHF₂) and rule out side products like trifluoromethyl groups .
  • IR Spectroscopy : Detect nitro (1520–1350 cm⁻¹) and ether (1250–1050 cm⁻¹) stretches. Compare with computational predictions (DFT) to resolve ambiguities .
  • Mass Spectrometry : Validate molecular weight (expected MW: ~290 g/mol) and isotopic patterns from bromine .

Advanced Research Questions

Q. How can regioselectivity challenges during difluoromethoxy group introduction be addressed in the presence of electron-withdrawing substituents?

  • Methodological Answer :

  • Strategy 1 : Use directing groups (e.g., temporary protection of the nitro group as an amide) to favor substitution at position 4. Deprotection post-reaction restores the nitro group .
  • Strategy 2 : Employ transition-metal catalysis (e.g., Cu-mediated Ullmann coupling) for selective C–O bond formation. Evidence from fluorinated benzyl bromide syntheses suggests catalytic systems improve yields .
  • Validation : Monitor reaction progress with GC-MS. Isolate regioisomers via column chromatography (silica gel, hexane/EtOAc) and confirm purity via melting point analysis (compare with analogs like 2-Bromo-5-nitrotoluene, mp 78–80°C ).

Q. How should researchers resolve contradictory spectroscopic data (e.g., unexpected coupling in NMR) for halogenated nitroaromatics?

  • Methodological Answer :

  • Step 1 : Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For fluorine coupling, acquire 19F-1H HOESY spectra to confirm spatial proximity .
  • Step 2 : Compare experimental data with DFT-calculated chemical shifts. Studies on 4-bromo-2-fluorobenzyl bromide highlight discrepancies arising from solvent effects or conformational flexibility .
  • Step 3 : Rule out impurities via recrystallization (e.g., using ethanol/water mixtures) and re-analyze. Evidence from 2-Bromo-5-nitrotoluene emphasizes ≥98% purity thresholds for reliable data .

Q. What side reactions occur during synthesis of fluorinated nitroaromatics, and how are they mitigated?

  • Methodological Answer :

  • Common Side Reactions :
  • Reduction of nitro groups under acidic conditions.
  • Demethylation of OCHF₂ to CHF₂OH under high heat.
  • Mitigation :
  • Use inert atmospheres (N₂/Ar) to prevent oxidation/reduction.
  • Optimize reaction temperature (e.g., <100°C for OCHF₂ stability, as seen in analogs with bp ~65–89°C ).
  • Add stabilizers like BHT (butylated hydroxytoluene) to inhibit free-radical degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-difluoromethoxy-5-nitrotoluene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-difluoromethoxy-5-nitrotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.